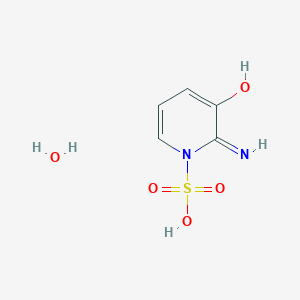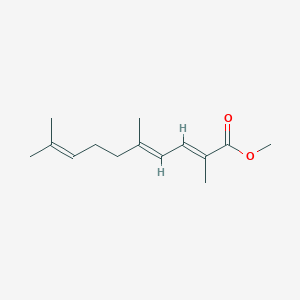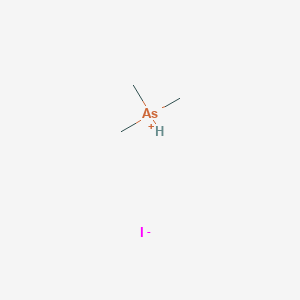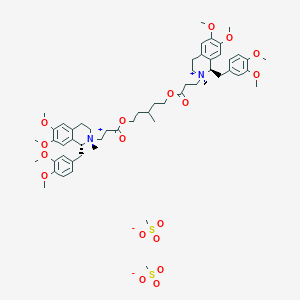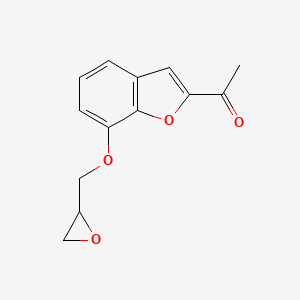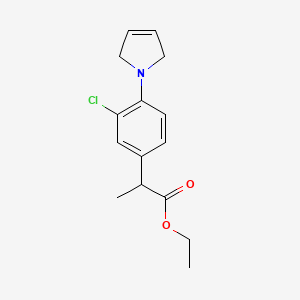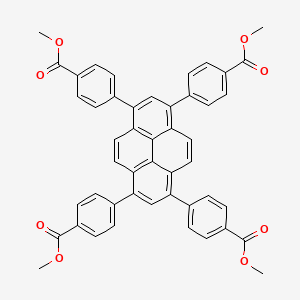![molecular formula C₂₃H₂₂BrNO B1145537 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine CAS No. 265321-58-2](/img/new.no-structure.jpg)
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves several steps. One common method includes the reaction of 2-bromo-1,2-diphenylethene with 4-hydroxy-N-methyl-ethanamine under specific conditions to form the desired compound . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on estrogen receptors and its role in cellular signaling pathways.
Medicine: Tamoxifen, the common name for this compound, is extensively used in the treatment of breast cancer and other hormone-related conditions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves its binding to estrogen receptors. By binding to these receptors, the compound can either block or activate estrogen signaling pathways, depending on the tissue type. This selective modulation of estrogen receptors is crucial in its therapeutic effects, particularly in inhibiting the growth of hormone receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clomiphene: Another selective estrogen receptor modulator used to treat infertility.
Raloxifene: Used to prevent osteoporosis in postmenopausal women.
Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
Uniqueness
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is unique due to its specific binding affinity and selective modulation of estrogen receptors. Its ability to act as both an antagonist and agonist in different tissues makes it particularly effective in treating hormone receptor-positive breast cancer .
Eigenschaften
CAS-Nummer |
265321-58-2 |
|---|---|
Molekularformel |
C₂₃H₂₂BrNO |
Molekulargewicht |
408.33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


